molecular formula C14H13N3O2 B14930990 1-(4-Acetylphenyl)-3-(3-pyridyl)urea

1-(4-Acetylphenyl)-3-(3-pyridyl)urea

Cat. No.: B14930990
M. Wt: 255.27 g/mol
InChI Key: LDRAPRMPDNJWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA, which includes both an acetylphenyl and a pyridyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA typically involves the reaction of 4-acetylphenyl isocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The acetyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with various biological targets.

Medicine

In medicinal chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA could be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl and pyridyl groups may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETYLPHENYL)-N’-(2-PYRIDYL)UREA
  • N-(4-ACETYLPHENYL)-N’-(4-PYRIDYL)UREA
  • N-(4-METHOXYPHENYL)-N’-(3-PYRIDYL)UREA

Uniqueness

N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is unique due to the specific positioning of the acetylphenyl and pyridyl groups. This unique structure may result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-pyridin-3-ylurea

InChI

InChI=1S/C14H13N3O2/c1-10(18)11-4-6-12(7-5-11)16-14(19)17-13-3-2-8-15-9-13/h2-9H,1H3,(H2,16,17,19)

InChI Key

LDRAPRMPDNJWIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2

solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.